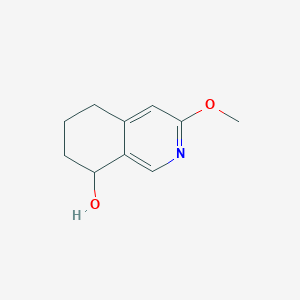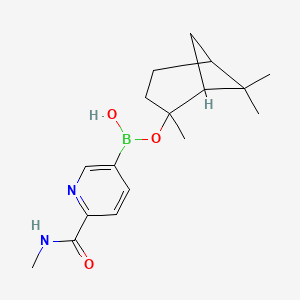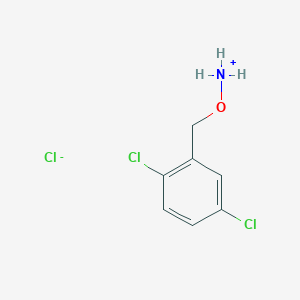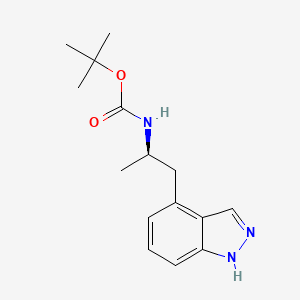![molecular formula C14H22Cl2N2O2 B14054938 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives It features a unique structure with a dihydrobenzo dioxin moiety attached to an ethyl piperazine group
Preparation Methods
The synthesis of 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl typically involves multiple steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated to form the dihydrobenzo dioxin structure.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form the desired amine.
Hydrolysis and Salification: The intermediate is hydrolyzed and then salified to obtain the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the choice of solvents and reaction temperatures.
Chemical Reactions Analysis
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with different groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to the desired biological effects .
Comparison with Similar Compounds
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl can be compared with other similar compounds:
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)ethyl)hydrazine: This compound has a similar dihydrobenzo dioxin structure but differs in the attached functional group.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): This compound shares the dihydrobenzo dioxin moiety but has different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-11(16-6-4-15-5-7-16)12-2-3-13-14(10-12)18-9-8-17-13;;/h2-3,10-11,15H,4-9H2,1H3;2*1H |
InChI Key |
FYFVLMYFMALUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















